Arg-Arg-Arg-Arg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYOGLOHFFQID-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure of Tetra-L-arginine (Arg-Arg-Arg-Arg)

Introduction: The tetra-L-arginine peptide, denoted as Arg-Arg-Arg-Arg or R4, is an oligopeptide consisting of four L-arginine amino acid residues linked sequentially by peptide bonds.[1] As a member of the arginine-rich peptide family, its structure is dominated by the physicochemical properties of the arginine side chain. This highly cationic nature defines its biological activity, most notably its function as a cell-penetrating peptide (CPP), which enables it to traverse cellular membranes and deliver molecular cargo.[2][3] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and its mechanisms of biological interaction.

Core Chemical Structure

The fundamental structure of tetra-L-arginine is defined by its primary sequence: four L-arginine residues connected by three planar peptide bonds. The structure features a free amino group (-NH2) at the N-terminus and a free carboxyl group (-COOH) at the C-terminus.

1.1 The Arginine Residue Each of the four residues is an L-arginine amino acid. The key feature of arginine is its side chain, which consists of a 3-carbon aliphatic chain ending in a guanidinium (B1211019) group. This guanidinium group is one of the most basic functional groups found in natural amino acids, with a pKa of approximately 12.5. Consequently, at physiological pH (~7.4), this group is protonated, carrying a delocalized positive charge and enabling it to form multiple hydrogen bonds.[4] This persistent positive charge is the primary driver of the peptide's biological interactions.

1.2 Peptide Backbone and Conformation The backbone follows the repeating N-Cα-C pattern typical of all peptides. Due to its short length, tetra-L-arginine does not form stable, classical secondary structures like α-helices or β-sheets in aqueous solution.[5] Instead, it exists as a flexible ensemble of conformations. The steric hindrance and electrostatic repulsion between the four bulky, positively charged guanidinium side chains significantly influence its conformational freedom.

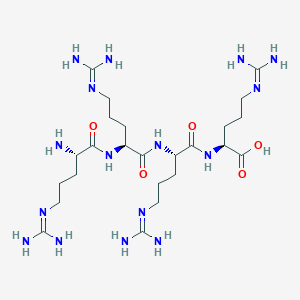

Caption: Schematic of Tetra-L-arginine Peptide Structure.

Physicochemical Properties

The defining characteristic of tetra-L-arginine is its high density of positive charges, leading to a very high isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge.[6] For basic amino acids like arginine, the pI is calculated from the pKa values of the α-amino group and the side chain's guanidinium group.[7] Given the presence of four arginine residues, the pI of the tetrapeptide is significantly basic.

Table 1: Physicochemical Data for Tetra-L-arginine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₅₀N₁₆O₅ | [8] |

| Average Molecular Weight | 642.77 g/mol | |

| Monoisotopic Mass | 642.4157 Da | Calculated |

| Isoelectric Point (pI) | > 12.0 (Estimated) | [9] |

| Formal Charge (pH 7.4) | +4 | Calculated |

Experimental Protocols

3.1 Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) Tetra-L-arginine is routinely synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[11]

Generalized SPPS Protocol:

-

Resin Preparation: An appropriate resin (e.g., MBHA resin) is prepared, often with a Rink Amide linker for C-terminal amide peptides or a Wang resin for C-terminal acids.[12]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF).[13]

-

Amino Acid Coupling: The next Fmoc-protected arginine residue (e.g., Fmoc-Arg(Pbf)-OH) is activated. Activation is achieved using coupling reagents like HATU or HBTU in the presence of a base such as N,N-Diisopropylethylamine (DIEA).[11] The activated amino acid is then added to the resin to form a new peptide bond. Due to the steric hindrance of the arginine side chain, a "double coupling" step may be performed to ensure the reaction goes to completion.[11]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent arginine residue until the full tetrapeptide sequence is assembled.

-

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Pbf from arginine) are removed simultaneously. This is typically accomplished using a strong acid "cocktail," most commonly a mixture of Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[11]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

3.2 Purification and Characterization The crude peptide obtained after cleavage contains impurities from incomplete reactions or side reactions.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide product.[10][14] A C18 column is typically used with a gradient of water and acetonitrile, both containing an ion-pairing agent like TFA (0.1%).

-

Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which verifies that the molecular weight matches the theoretical value.

Biological Interactions and Signaling Pathways

The primary biological role of tetra-L-arginine stems from its identity as a cell-penetrating peptide (CPP). Arginine-rich CPPs can translocate across the plasma membrane, a feature that makes them valuable vectors for intracellular drug delivery.[3][15] The mechanism of uptake is complex and depends on factors like concentration, cargo, and cell type.[16] Two major pathways are proposed:

-

Direct Translocation: At high concentrations, the peptide may directly penetrate the cell membrane. This process is thought to involve the strong electrostatic interactions between the cationic guanidinium groups of the peptide and the anionic phosphate (B84403) groups of the membrane lipids, leading to membrane destabilization and peptide entry.[17][18]

-

Endocytosis: At lower, more physiologically relevant concentrations, the primary route of entry is endocytosis.[16][17] The peptide first binds to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which concentrates the peptide and triggers an endocytic process, often macropinocytosis.[15] Once inside endosomes, the peptide and its cargo must escape into the cytoplasm to be effective, a process that can be facilitated by the proton-sponge effect of the peptide.

Caption: Cellular uptake mechanisms of Tetra-arginine.

Conclusion The structure of the tetra-L-arginine peptide is deceptively simple, yet it gives rise to profound biological activity. Its primary sequence of four arginine residues creates a short, flexible, and highly cationic molecule. This dense positive charge, conferred by the guanidinium side chains, governs its physicochemical properties and its ability to interact with and penetrate cellular membranes. Understanding this structure is crucial for its application as a molecular delivery vector in research and therapeutic development.

References

- 1. Tetrapeptide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]

- 5. The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 7. study.com [study.com]

- 8. H-Arg-Arg-Arg-Arg-OH - Bachem AG [bioscience.co.uk]

- 9. Visual detection of arginine based on the unique guanidino group-induced aggregation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. CN117843749A - Solid phase synthesis method of arginine/lysine polypeptide - Google Patents [patents.google.com]

- 13. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 14. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]

- 16. The uptake of arginine-rich cell-penetrating peptides: putting the puzzle together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Biophysical Properties of Tetra-Arginine Peptides: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core biophysical properties of tetra-arginine (R4) peptides. Designed for researchers, scientists, and drug development professionals, this document details the structural characteristics, membrane interactions, and cellular uptake mechanisms of these cell-penetrating peptides (CPPs). The guide summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of tetra-arginine peptides in biomedical research and therapeutic development.

Introduction to Tetra-Arginine Peptides

Tetra-arginine (R4) is a short, cationic peptide belonging to the family of arginine-rich cell-penetrating peptides. The defining feature of these peptides is the guanidinium (B1211019) headgroup of the arginine residues, which imparts a positive charge at physiological pH and is crucial for their interaction with negatively charged cell membranes.[1][2][3] While longer oligo-arginine peptides like octa-arginine (R8) and nona-arginine (B115151) (R9) have been more extensively studied for their high cell-penetrating efficiency, tetra-arginine serves as a fundamental model for understanding the minimal requirements for membrane interaction and translocation. Generally, the cellular uptake of R4 is less efficient compared to its longer counterparts, with at least six arginine residues often cited as a threshold for highly efficient cellular entry. However, R4 peptides are still capable of entering cells and are valuable tools for investigating the mechanisms of CPP-mediated delivery.

Core Biophysical Properties

The biophysical properties of tetra-arginine peptides are central to their function as cell-penetrating agents. These properties include their secondary structure, charge, and their dynamic interactions with lipid membranes.

Secondary Structure and Conformation

In aqueous solution, short arginine-rich peptides like tetra-arginine typically adopt a random coil conformation.[4] However, upon interaction with the hydrophobic environment of a lipid membrane, they can undergo conformational changes. Circular Dichroism (CD) spectroscopy is a key technique used to study these changes, revealing potential shifts towards more ordered structures like α-helices or β-sheets, which may be critical for their membrane translocation activity.

Electrostatic Interactions and Membrane Binding

The initial and most critical interaction between tetra-arginine peptides and the cell membrane is electrostatic. The positively charged guanidinium groups of the arginine residues are attracted to the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPs) and the phosphate (B84403) groups of phospholipids (B1166683).[1][2] This interaction is fundamental for the subsequent steps of cellular uptake.

Quantitative Biophysical Data

A precise understanding of the biophysical properties of tetra-arginine peptides requires quantitative data. While specific experimental values for tetra-arginine are not always readily available in the literature, the following tables present illustrative data for short arginine-rich peptides to provide a comparative context.

Table 1: Zeta Potential of Arginine-Rich Peptides

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the surface charge of peptides and their complexes. Cationic peptides like tetra-arginine are expected to have a positive zeta potential.

| Peptide Sequence | Condition | Zeta Potential (mV) | Reference |

| Poly-L-arginine | In water, pH 7 | Positive (value varies with concentration and counter-ion) | [5] |

| R8-modified NLC | 2% stearyl-R8 | +18 | [6] |

| R8-modified NLC | 6% stearyl-R8 | > +30 | [6] |

Note: Specific zeta potential values for free tetra-arginine in solution are not widely reported and can be influenced by peptide concentration, pH, and the presence of counter-ions.

Table 2: Binding Affinity of Arginine-Rich Peptides to Lipid Vesicles (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is used to measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). The interaction of arginine-rich peptides with anionic lipid vesicles is typically an exothermic process.

| Peptide | Lipid Composition | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | Reference |

| TAT-PTD | POPC/POPG (1:1) | - | - | - | [7] |

| GS14dK4 | POPG | 1.3 | - | +8.7 | [8] |

| Mastoparan-X | POPC/POPG (3:1) | - | - | - | [9] |

Table 3: Cellular Uptake Efficiency of FITC-Labeled Peptides (Flow Cytometry)

Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled peptides. The mean fluorescence intensity (MFI) is proportional to the amount of peptide internalized by the cells.

| Peptide | Cell Line | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Reference |

| FITC-Rath | U-937 | - | N-terminus > C-terminus conjugation | [10] |

| FITC-labeled shuttles | MCF-7 | 50 | Varies by sequence | [11] |

| FITC-TAT-I | THP-1 | - | High uptake | [12] |

Note: This table provides examples of quantitative uptake data for other FITC-labeled CPPs. While it is generally observed that R4 has lower uptake than longer arginine peptides, specific MFI values for a direct comparison are not consistently reported.

Cellular Uptake Mechanisms

The cellular uptake of tetra-arginine peptides is a complex process that can occur through multiple pathways, primarily direct translocation across the plasma membrane and endocytosis.

Direct Translocation

Direct translocation involves the peptide moving directly across the lipid bilayer into the cytoplasm. Computational studies suggest that arginine-rich peptides can induce transient pores in the membrane, facilitating their passage.[13][14][15] This process is thought to be energy-independent.

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the peptide. For arginine-rich peptides, macropinocytosis is a major endocytic pathway.[8][16][17][18][19] This process involves the formation of large, irregular vesicles called macropinosomes. The induction of macropinocytosis is initiated by the interaction of the peptide with heparan sulfate proteoglycans on the cell surface, such as syndecans.[20][21][22][23]

Signaling Pathways and Experimental Workflows

Macropinocytosis Signaling Pathway

The binding of arginine-rich peptides to syndecan-4 on the cell surface can trigger a signaling cascade that leads to macropinocytosis. This pathway involves the activation of Protein Kinase Cα (PKCα) and subsequently the small GTPase Rac1, which is a key regulator of actin cytoskeleton rearrangement and membrane ruffling.[20][21][22]

Experimental Workflow for Cellular Uptake Analysis

A typical workflow to study the cellular uptake of fluorescently labeled tetra-arginine peptides involves cell culture, incubation with the peptide, and analysis by flow cytometry and confocal microscopy.

Detailed Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of tetra-arginine peptides in solution and in the presence of lipid vesicles.

Materials:

-

Tetra-arginine peptide

-

Phosphate buffer (10 mM, pH 7.4)

-

Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC, POPC/POPG)

-

CD Spectropolarimeter

-

Quartz cuvette (1 mm path length)

Protocol:

-

Peptide Solution Preparation: Dissolve the tetra-arginine peptide in phosphate buffer to a final concentration of 100-200 µM.

-

Vesicle Preparation: Prepare LUVs by extrusion. The final lipid concentration should be in the millimolar range.

-

Blank Measurement: Record a baseline spectrum of the phosphate buffer alone in the far-UV range (190-260 nm).

-

Peptide in Buffer: Record the CD spectrum of the peptide solution.

-

Peptide with Vesicles: Add the LUV suspension to the peptide solution to the desired lipid-to-peptide molar ratio and record the CD spectrum.

-

Data Analysis: Subtract the buffer (and vesicle, if necessary) baseline from the peptide spectra. Convert the raw data (millidegrees) to mean residue ellipticity [θ] (deg·cm2·dmol-1). Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band around 218 nm).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of tetra-arginine binding to lipid vesicles.

Materials:

-

Tetra-arginine peptide

-

LUVs (e.g., POPC/POPG 3:1)

-

HEPES buffer (pH 7.4)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation: Prepare a solution of tetra-arginine (e.g., 50 µM) in HEPES buffer. Prepare a suspension of LUVs (e.g., 5 mM) in the same buffer. Degas both solutions.

-

ITC Setup: Fill the sample cell with the peptide solution and the injection syringe with the LUV suspension.

-

Titration: Perform a series of injections (e.g., 20 injections of 10 µL each) of the LUV suspension into the peptide solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled tetra-arginine.

Materials:

-

FITC-labeled tetra-arginine peptide

-

Cell line (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Peptide Incubation: Replace the medium with fresh medium containing various concentrations of FITC-labeled tetra-arginine. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove unbound peptide.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

-

Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm. Record the mean fluorescence intensity (MFI) for each sample.

Conclusion

Tetra-arginine peptides, while exhibiting lower cell-penetrating efficiency than their longer oligo-arginine counterparts, serve as a crucial model system for elucidating the fundamental biophysical principles of membrane interaction and translocation. Their cellular uptake is a multifaceted process involving both direct translocation and endocytic pathways, with macropinocytosis playing a significant role. The initial electrostatic attraction to the cell surface, mediated by the guanidinium groups of arginine, is the key initiating event. A comprehensive understanding of the quantitative biophysical parameters and the signaling pathways involved is essential for the rational design of more efficient peptide-based drug delivery vectors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and applications of tetra-arginine and other cell-penetrating peptides.

References

- 1. Arginine Residues Modulate the Membrane Interactions of pHLIP Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrostatic interactions between single arginine and phospholipids modulate physiological properties of sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 9. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular uptake on N- and C-termini conjugated FITC of Rath cell penetrating peptides and its consequences for gene-expression profiling in U-937 human macrophages and HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]

- 14. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Free Energy of Translocating an Arginine-Rich Cell-Penetrating Peptide across a Lipid Bilayer Suggests Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-penetrating mechanism of intracellular targeting albumin: Contribution of macropinocytosis induction and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 18. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Syndecan-4–dependent Rac1 regulation determines directional migration in response to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 23. primo.rowan.edu [primo.rowan.edu]

The Arg-Arg-Arg-Arg Peptide: A Technical Guide to its Charge at Physiological pH

The tetra-arginine (Arg-Arg-Arg-Arg or RRRR) peptide is a short, cationic polypeptide that has garnered significant interest in the fields of drug delivery and molecular transport.[1][2] Its high positive charge at physiological pH is a key determinant of its function, particularly its ability to interact with and traverse cell membranes. This technical guide provides an in-depth analysis of the charge of the RRRR peptide, detailing the theoretical calculations and experimental methodologies used for its determination.

Theoretical Calculation of Peptide Charge

The net charge of a peptide at a given pH is the sum of the charges of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any acidic or basic amino acid residues.[3] The charge of each of these groups can be estimated using the Henderson-Hasselbalch equation, which relates pH, the pKa of the ionizable group, and the ratio of the deprotonated to the protonated species.[4][5][6]

The Henderson-Hasselbalch Equation: pH = pKa + log([A-]/[HA])

Where:

-

[A-] is the concentration of the deprotonated form.

-

[HA] is the concentration of the protonated form.

For the this compound peptide, the ionizable groups are the N-terminal α-amino group, the C-terminal α-carboxyl group, and the guanidinium (B1211019) side chain of each of the four arginine residues.

pKa Values of Ionizable Groups

The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[4] The pKa values for the terminal groups and the arginine side chain are crucial for calculating the peptide's net charge. While standard textbook values are often cited, more recent studies have provided revised pKa values, particularly for the arginine side chain.[7][8][9]

| Ionizable Group | Typical pKa Value | Revised pKa Value | Reference |

| N-terminal α-amino | ~9.69 | - | [3] |

| C-terminal α-carboxyl | ~2.34 | - | [3] |

| Arginine side chain (guanidinium) | ~12.48 | 13.8 ± 0.1 | [3][7][8][9] |

The significantly higher revised pKa for the arginine side chain reinforces that it is almost invariably protonated and positively charged under physiological conditions.[7][8][9]

Charge Calculation at Physiological pH (pH 7.4)

At a physiological pH of 7.4, the charge of each ionizable group can be determined by comparing the pH to the pKa of the group.[10][11]

-

If pH < pKa , the group will be predominantly protonated.

-

If pH > pKa , the group will be predominantly deprotonated.

N-terminal α-amino group (pKa ≈ 9.69): Since pH 7.4 is significantly lower than the pKa of 9.69, the N-terminal amino group will be protonated (-NH3+), carrying a charge of +1 .

C-terminal α-carboxyl group (pKa ≈ 2.34): As pH 7.4 is well above the pKa of 2.34, the C-terminal carboxyl group will be deprotonated (-COO-), carrying a charge of -1 .

Arginine side chains (pKa ≈ 12.48 or 13.8): With a pH of 7.4 being substantially lower than the pKa of the arginine side chain (both the typical and revised values), each of the four guanidinium groups will be protonated, carrying a charge of +1 each.

Net Charge Calculation:

| Group | Charge at pH 7.4 |

| N-terminus | +1 |

| Arginine 1 Side Chain | +1 |

| Arginine 2 Side Chain | +1 |

| Arginine 3 Side Chain | +1 |

| Arginine 4 Side Chain | +1 |

| C-terminus | -1 |

| Net Charge | +4 |

Therefore, the theoretical net charge of the this compound peptide at physiological pH is +4 .

Experimental Determination of Peptide Charge

While theoretical calculations provide a good estimate, the actual charge of a peptide can be influenced by its microenvironment and tertiary structure. Experimental methods are therefore essential for confirming the calculated charge.

Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates proteins and peptides based on their isoelectric point (pI).[12] The pI is the pH at which a molecule carries no net electrical charge.[3][12] For a highly basic peptide like RRRR, the pI would be expected to be very high.

Experimental Protocol for Isoelectric Focusing:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel with a stable pH gradient is prepared. For a basic peptide like RRRR, a broad-range pH gradient (e.g., pH 3-10) or a more focused basic gradient (e.g., pH 7-11) can be used.

-

Sample Application: The RRRR peptide sample is applied to the gel.

-

Electrophoresis: An electric field is applied across the gel. The positively charged RRRR peptide will migrate towards the cathode (negative electrode).

-

Focusing: As the peptide moves through the pH gradient, it will encounter regions of increasing pH. This will cause a gradual deprotonation of its ionizable groups. The migration will cease when the peptide reaches the point in the pH gradient that corresponds to its pI, as it will no longer have a net charge.

-

Detection: The position of the focused peptide band is determined, typically by staining with a dye like Coomassie Brilliant Blue or by autoradiography if the peptide is radiolabeled. The pI is then determined by comparing the position of the band to a standard curve generated using pI markers.

Gel Electrophoresis

Standard gel electrophoresis can be used to qualitatively assess the charge of a peptide at a specific pH.[10]

Experimental Protocol for Native Gel Electrophoresis:

-

Gel Preparation: A non-denaturing (native) polyacrylamide gel is prepared with a buffer of a specific pH (e.g., pH 7.4).

-

Sample Loading: The RRRR peptide sample is loaded into a well in the gel.

-

Electrophoresis: An electric field is applied across the gel.

-

Migration Analysis: The direction and extent of migration of the peptide are observed. At pH 7.4, the positively charged RRRR peptide is expected to migrate towards the cathode. The rate of migration is proportional to its charge-to-mass ratio.[10]

-

Visualization: The peptide is visualized in the gel using an appropriate staining method.

Potentiometric Titration

Potentiometric titration can be used to experimentally determine the pKa values of the ionizable groups within the peptide.[8]

Experimental Protocol for Potentiometric Titration:

-

Sample Preparation: A solution of the RRRR peptide of known concentration is prepared in a salt solution (e.g., KCl) to maintain constant ionic strength.

-

Initial pH Adjustment: The initial pH of the solution is adjusted to a very low value (e.g., pH 1.5) by adding a strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the peptide solution.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection points on the curve correspond to the pKa values of the ionizable groups. For RRRR, one would expect to see inflection points for the C-terminal carboxyl group, the N-terminal amino group, and the four arginine side chains (which may overlap).

Visualizations

Ionization States of this compound Peptide

Caption: Ionization states of the RRRR peptide at different pH ranges.

Experimental Workflow for pI Determination

Caption: Workflow for 2D gel electrophoresis to determine the pI of the RRRR peptide.

RRRR as a Cell-Penetrating Peptide

The highly positive charge of the RRRR peptide is fundamental to its function as a cell-penetrating peptide (CPP), a class of peptides that can translocate across the plasma membrane.[1][13][14]

References

- 1. Arginine containing peptides as delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 7. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Understated Player: A Technical Guide to the Discovery and History of Tetra-arginine as a Cell-Penetrating Peptide

For Immediate Release

[City, State] – [Date] – Once relegated to the role of a non-penetrating control, tetra-arginine (R4) has emerged as a key player in our understanding of cell-penetrating peptides (CPPs). This in-depth technical guide explores the discovery and history of tetra-arginine, offering researchers, scientists, and drug development professionals a comprehensive overview of its properties, the experimental methodologies used to study it, and its evolving role in the field of cellular delivery.

From Inactive Oligomer to Mechanistic Tool

The story of tetra-arginine is intrinsically linked to the broader history of arginine-rich CPPs. Early discoveries, such as the cell-penetrating properties of the HIV-1 Tat protein, highlighted the importance of positively charged amino acids, particularly arginine, in mediating cellular entry.[1][2] This led to the investigation of synthetic oligoarginines of varying lengths to determine the minimal requirements for efficient cellular uptake.

In these studies, tetra-arginine was often employed as a negative control, as it was consistently observed to exhibit minimal to no cellular internalization compared to its longer counterparts like octa-arginine (R8) and dodeca-arginine (R12).[3][4] This apparent lack of activity, however, proved to be instrumental in defining the lower threshold for arginine residues required for significant cell penetration, a concept often referred to as the "arginine-magic".[5] It is now generally accepted that at least six arginine residues are necessary for efficient cellular uptake.[3]

The primary function of tetra-arginine in research has therefore been as a baseline for comparison and as a building block in more complex CPP designs. For instance, innovative "click-to-enter" strategies have utilized two non-penetrating tetra-arginine halves that, when ligated together in situ, form an active octa-arginine capable of efficient cell entry.[3][6] This approach underscores the critical importance of arginine chain length in dictating cell-penetrating capacity.

Quantitative Analysis of Tetra-arginine Uptake

Quantitative data on the cellular uptake of tetra-arginine is scarce, primarily due to its low efficiency. However, comparative studies provide valuable insights into its relative performance. The following tables summarize available quantitative data.

| Peptide | Cell Line | Concentration (µM) | Method | Relative Uptake (Compared to Control/Other CPPs) | Reference |

| FITC-R4 | HeLa | 10 | FACS | Significantly lower than R8 and R16 | [4] |

| DABCYL-R4-(εCF)K | CHO | Not Specified | Fluorimetry | Lower translocation efficacy than DABCYL-R6-(εCF)K | [1][7] |

| R4-Tz (truncated) | HeLa | 5 & 10 | Confocal Microscopy | No observable uptake | [3] |

| R4-Tz (truncated) | HeLa | 15 & 20 | Confocal Microscopy | Minor cellular internalization | [3] |

| Peptide | Internalization Pathway | Quantity Internalized (pmol) | Reference |

| DABCYL-R4-(εCF)K | Endocytosis | ~1.5 | [1] |

| DABCYL-R4-(εCF)K | Translocation | ~0.5 | [1] |

Key Experimental Protocols

The study of tetra-arginine and other CPPs relies on a set of well-established experimental protocols. The following provides a detailed methodology for two common assays.

Protocol 1: Cellular Uptake Quantification by Flow Cytometry (FACS)

This protocol is designed to quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide, providing a measure of the average amount of peptide taken up per cell.

Materials:

-

Fluorescently labeled tetra-arginine (e.g., FITC-R4)

-

Cell line of interest (e.g., HeLa cells)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are sub-confluent on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO2.

-

Peptide Preparation: Prepare a working solution of FITC-R4 in serum-free medium at the desired final concentration (e.g., 10 µM).

-

Incubation: Wash the cells once with warm PBS. Add the peptide solution to the cells and incubate for a defined period (e.g., 1 hour) at 37°C. Include a no-peptide control.

-

Washing: At the end of the incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Cell Harvesting: Add Trypsin-EDTA to each well and incubate until cells detach.

-

FACS Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Gate the live cell population and determine the mean fluorescence intensity for each sample. Compare the intensity of the peptide-treated cells to the control cells.

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of a fluorescently labeled peptide.

Materials:

-

Fluorescently labeled tetra-arginine (e.g., FITC-R4)

-

Cell line of interest (e.g., HeLa cells)

-

Glass-bottom dishes or chamber slides

-

Complete culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI or Hoechst for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Peptide Incubation: Replace the medium with a fresh medium containing the fluorescently labeled tetra-arginine at the desired concentration. Incubate for the desired time at 37°C.

-

Washing: Gently wash the cells three times with PBS to remove the peptide-containing medium and any non-internalized peptide.

-

Counterstaining: If desired, add a nuclear stain like DAPI or Hoechst and incubate for a short period according to the manufacturer's instructions.

-

Imaging: Image the live cells immediately using a confocal microscope. Alternatively, for fixed-cell imaging, fix the cells with 4% PFA before counterstaining and imaging.

-

Image Analysis: Analyze the acquired images to determine the intracellular distribution of the peptide.

Cellular Uptake Mechanisms and Signaling Pathways

The cellular uptake of arginine-rich CPPs is a topic of ongoing debate, with evidence supporting two primary mechanisms: direct translocation across the plasma membrane and various forms of endocytosis.[4][8] While tetra-arginine itself is a poor penetrator, the fundamental principles of these pathways are relevant to the broader class of arginine-rich CPPs it belongs to.

Proposed Cellular Uptake Pathways for Arginine-Rich CPPs

Caption: Overview of direct translocation and endocytic pathways for CPP entry.

Experimental Workflow for Quantifying CPP Uptake

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. | Semantic Scholar [semanticscholar.org]

- 3. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. A Quantitative Method to Distinguish Cytosolic from Endosome-Trapped Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Tetra-Arginine Motif: A Deep Dive into its Natural Occurrence, Function, and Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Short linear motifs (SLiMs) play pivotal roles in mediating a vast array of cellular processes. Among these, poly-basic sequences are of particular interest due to their involvement in protein trafficking, protein-protein interactions, and cellular uptake. This technical guide focuses on the tetra-arginine (Arg-Arg-Arg-Arg or RRRR) sequence, a highly basic motif found in a variety of naturally occurring proteins. We delve into its prevalence across proteomes, its established and putative functional roles, and the experimental and computational methodologies employed to elucidate its significance. This guide aims to provide a comprehensive resource for researchers investigating the RRRR motif and its potential as a therapeutic target or a tool in drug delivery.

Natural Occurrence of the RRRR Sequence

While the presence of arginine-rich motifs in proteins is well-documented, precise quantitative data for the this compound (RRRR) sequence remains a subject of ongoing bioinformatic analysis. Arginine-glycine rich (RG/RGG) motifs are among the most common RNA-binding elements in intrinsically disordered regions of proteins, playing key roles in RNA metabolism and gene regulation[1][2][3]. However, contiguous arginine repeats like RRRR are less frequent.

Computational tools and databases are essential for identifying and quantifying the occurrence of such short linear motifs. Resources like the Eukaryotic Linear Motif (ELM) database and computational frameworks for analyzing protein sequences are instrumental in this endeavor[4][5][6][7]. Analysis of proteomes using such tools can reveal the statistical significance and potential functional enrichment of the RRRR motif in specific protein families or cellular compartments.

Table 1: Computational Resources for Analyzing Short Linear Motifs

| Resource/Tool | Description | Key Features |

| ELM (Eukaryotic Linear Motif) resource | A database of manually curated, experimentally validated short linear motifs (SLiMs). | Provides information on motif function, conservation, and structural context. |

| SLiMPred | A de novo prediction tool for short linear motifs from protein primary sequences. | Utilizes machine learning based on annotated motifs and various sequence-derived features.[6] |

| QSLiMFinder | A computational method for predicting SLiMs in a set of proteins known to bind the same partner. | Uses knowledge of the interaction interface to reduce the search space.[8] |

| Computational Frameworks for RG Motifs | Custom computational pipelines to analyze the sequence and structural context of arginine-rich motifs. | Can be adapted to search for and analyze RRRR motifs across entire proteomes.[1][2][3] |

Functional Roles of the RRRR Motif

The highly cationic nature of the tetra-arginine sequence dictates its primary functional roles, which are predominantly centered around electrostatic interactions with negatively charged molecules such as proteins, lipids, and nucleic acids.

Endoplasmic Reticulum (ER) Retention and Protein Trafficking

A well-established function of arginine-based motifs, including RRR, is in the retention and retrieval of proteins within the endoplasmic reticulum.[9][10][11][12][13] These motifs act as sorting signals that prevent the premature exit of unassembled or misfolded multimeric membrane proteins from the ER.[10] The RRR motif, identified in the first intracellular loop of the voltage-gated sodium channel NaV1.8, has been shown to be a functional ER-retention signal.[9][14] This retention can be modulated by interactions with other proteins, such as the β3 subunit, which can mask the motif and allow for surface expression.[9] Arginine-based ER localization signals are recognized by the COPI coatomer complex, facilitating retrieval from the Golgi apparatus.[10] The functionality of these motifs can also be regulated by post-translational modifications like phosphorylation.[10]

An arginine/lysine-rich motif has also been implicated in the maturation and trafficking of the B-cell antigen CD19.[15] Furthermore, di-arginine motifs at the N-terminus of a type II membrane protein have been shown to be sufficient for ER localization in plants.[16]

Protein-Protein Interactions

The tetra-arginine motif can serve as a recognition site for protein-protein interactions. The basic residues can engage in electrostatic interactions with acidic patches on the surface of binding partners. For instance, the voltage-gated sodium channel's S4 segments, which act as voltage sensors, contain repeated motifs of a positively charged residue (often arginine) followed by two hydrophobic residues.[17][18] These charged residues move in response to changes in the membrane potential, triggering conformational changes that open the channel.[19]

Cellular Penetration and Drug Delivery

Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to traverse cellular membranes, a property attributed to the guanidinium (B1211019) group of arginine. While the RRRR sequence itself is a relatively short CPP, longer poly-arginine peptides are potent tools for intracellular delivery of various cargo molecules. The mechanism of entry is thought to involve direct membrane translocation and/or endocytosis. Arginine-rich CPPs can induce membrane multilamellarity and enter cells via the formation of a fusion pore.[20]

Experimental Protocols for Studying the RRRR Motif

Investigating the functional significance of the RRRR sequence requires a combination of molecular biology, biochemistry, and cell biology techniques.

Identification and Validation of RRRR-mediated ER Retention

A key experiment to validate an ER retention signal is to assess the glycosylation state of the protein. Proteins retained in the ER will possess high-mannose N-glycans, which are sensitive to digestion by Endoglycosidase H (Endo H). In contrast, proteins that have trafficked through the Golgi will have complex N-glycans that are resistant to Endo H.

Protocol: Endoglycosidase H (Endo H) Digestion Assay

-

Cell Lysis: Lyse cells expressing the protein of interest in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Denaturation: Denature a portion of the lysate by heating in the presence of a denaturing agent (e.g., SDS).

-

Endo H Digestion: Incubate the denatured lysate with and without Endo H according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and perform a Western blot using an antibody specific to the protein of interest.

-

Analysis: A shift in the molecular weight of the protein in the Endo H-treated sample compared to the untreated sample indicates ER residency.

Site-Directed Mutagenesis to Probe Functional Importance

To confirm the specific role of the RRRR motif, site-directed mutagenesis is employed to substitute the arginine residues with neutral amino acids, such as alanine (B10760859) (A). The resulting mutant protein can then be assessed for changes in localization, protein-protein interactions, or other functions.

Protocol: Site-Directed Mutagenesis (Based on Stratagene QuikChange Protocol)

-

Primer Design: Design complementary primers (25-45 bases) containing the desired mutation (e.g., RRRR to AAAA) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[21]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the plasmid containing the gene of interest as a template and the mutagenic primers. Use a low number of cycles (e.g., 18) to minimize the chance of secondary mutations.[21]

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.[22][23]

-

Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells.

-

Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.

Investigating Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a standard technique to identify interaction partners of a protein containing an RRRR motif.

Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse cells expressing the "bait" protein (containing the RRRR motif) under non-denaturing conditions to preserve protein-protein interactions.[24][25][26][27]

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[26]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-bait protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bait protein and its interacting partners ("prey") from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of novel binding partners.

Signaling Pathways and Logical Relationships

The functional roles of the RRRR motif are often embedded within larger signaling and trafficking pathways. Visualizing these relationships is crucial for understanding the motif's impact on cellular processes.

General Workflow for Investigating an RRRR Motif

The following diagram illustrates a typical experimental workflow for characterizing a newly identified RRRR motif in a protein of interest.

Caption: A generalized workflow for the experimental investigation of a protein containing an RRRR motif.

Signaling Pathway for RRRR-Mediated ER Retention and Release

The RRRR motif can act as a molecular switch in the early secretory pathway. The following diagram depicts the signaling logic of its role in quality control.

Caption: Signaling pathway of RRRR-mediated ER retention and release upon protein complex assembly.

Conclusion

The tetra-arginine motif, while seemingly simple, represents a significant functional element in a subset of proteins. Its role as a regulator of protein trafficking through ER retention is a prime example of how short linear motifs contribute to cellular quality control. Furthermore, its potential involvement in protein-protein interactions and its inherent cell-penetrating properties make it an attractive subject for further investigation, with implications for both fundamental cell biology and the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to dissect the multifaceted roles of the RRRR sequence and other poly-basic motifs in cellular function.

References

- 1. Computational investigation of the sequence context of arginine/glycine-rich motifs in the human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational investigation of the sequence context of arginine/glycine-rich motifs in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Computational prediction of short linear motifs from protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of short linear protein binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. f1000research.com [f1000research.com]

- 9. researchgate.net [researchgate.net]

- 10. Hide and run | EMBO Reports [link.springer.com]

- 11. Endoplasmic reticulum resident protein - Wikipedia [en.wikipedia.org]

- 12. The retention signal for soluble proteins of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Otsing - endoplasmatic reticulum retention signal [sonaveeb.ee]

- 14. researchgate.net [researchgate.net]

- 15. Role of an arginine-lysine rich motif in maturation and trafficking of CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytosolic N-terminal arginine-based signals together with a luminal signal target a type II membrane protein to the plant ER - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]

- 20. pnas.org [pnas.org]

- 21. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 22. static.igem.org [static.igem.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 25. assaygenie.com [assaygenie.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

The Unveiling of Tetra-arginine: A Technical Guide to its Cellular Entry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetra-arginine (R4), a short cell-penetrating peptide (CPP), represents a minimal structural motif for cellular translocation. While significantly less efficient than its longer oligoarginine counterparts, such as octa-arginine (R8), understanding the mechanistic underpinnings of R4's cellular entry provides crucial insights into the fundamental requirements for peptide-mediated delivery. This technical guide synthesizes current research to provide an in-depth analysis of the mechanisms governing R4 cell penetration, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The prevailing evidence suggests that R4 uptake is a multi-faceted process, primarily initiated by electrostatic interactions with cell surface heparan sulfates, followed by endocytic uptake with limited efficiency. Direct translocation, a hallmark of longer arginine-rich peptides, appears to be a minor pathway for R4.

Core Mechanisms of Tetra-arginine Cell Penetration

The cellular uptake of tetra-arginine is a complex process that can be broadly categorized into two major pathways: endocytosis and direct translocation. However, the efficiency of these pathways is markedly lower for R4 compared to longer arginine-rich peptides.[1]

The Critical Role of Heparan Sulfate (B86663) Proteoglycans

The initial and pivotal step in the cellular association of R4 is its electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[2] The guanidinium (B1211019) groups of the arginine residues form bidentate hydrogen bonds with the sulfate and carboxylate groups of heparan sulfate chains.[2][3] This interaction serves to concentrate the peptide at the cell surface, a prerequisite for subsequent internalization events. The binding affinity of arginine-rich peptides to heparan sulfate is a key determinant of their uptake efficiency, with arginine being more effective than lysine (B10760008) in mediating this interaction.[3] While specific binding affinity data for R4 is not as abundant as for longer peptides, it is understood that the lower number of arginine residues results in a weaker overall interaction with HSPGs compared to peptides like R8, contributing to its reduced cellular uptake.[1]

Endocytic Pathways: The Predominant, Albeit Inefficient, Route

For tetra-arginine, endocytosis is considered the primary mechanism of internalization, although it is significantly less pronounced than for longer oligoarginines.[4] Endocytosis is an energy-dependent process involving the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways may be implicated:

-

Macropinocytosis: This actin-dependent process involves the formation of large, irregular vesicles (macropinosomes) and is a major uptake route for longer arginine-rich peptides like R8.[5] Treatment of cells with R8 has been shown to induce significant actin rearrangement, a hallmark of macropinocytosis.[5] For R4, its inability to promote significant actin rearrangement is thought to be a reason for its lower internalization efficiency.[1]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles. Some studies on arginine-rich peptides suggest the involvement of this pathway.[6]

-

Caveolae-Mediated Endocytosis: This pathway is dependent on cholesterol-rich membrane microdomains called caveolae.

The contribution of each of these pathways to R4 uptake can be dissected using specific pharmacological inhibitors.

Direct Translocation: A Minor Contributor

Direct translocation, the energy-independent passage of a peptide directly across the plasma membrane, is a proposed mechanism for arginine-rich CPPs.[7][8] This process is thought to involve the induction of transient pores or membrane destabilization.[8] However, a general consensus is that a threshold of at least six to eight arginine residues is required for efficient direct translocation.[8] Consequently, for tetra-arginine, this pathway is considered to be significantly less prominent.[1][9] Studies have shown that at low temperatures (4°C), where endocytosis is inhibited, the uptake of arginine-rich peptides can still occur, suggesting a direct translocation mechanism.[10] However, the extent of this for R4 is minimal.

Quantitative Analysis of Tetra-arginine Uptake

Quantitative data consistently demonstrates the lower cellular uptake of tetra-arginine (R4) in comparison to octa-arginine (R8). This has been primarily assessed using flow cytometry and confocal fluorescence microscopy.

| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake Efficiency (Relative to Control/R8) | Method | Reference |

| FITC-R4 | HeLa | 10 | 60 | Significantly lower than R8 | Flow Cytometry | [1] |

| FITC-R4 | HeLa | 5 | 30 | Negligible uptake | Flow Cytometry | [11] |

| R4-Tz (truncated) | HeLa | 5, 10 | 30 | No observable uptake | Confocal Microscopy | [11] |

| R4-Tz (truncated) | HeLa | 15, 20 | 30 | Minor internalization | Confocal Microscopy | [4][11] |

| R4 | HeLa | 10 | Not specified | Little internalization | Confocal Microscopy | [1] |

Table 1: Summary of Quantitative a on Tetra-arginine (R4) Cellular Uptake.

Experimental Protocols for Studying Tetra-arginine Penetration

Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide.

Materials:

-

Fluorescently labeled tetra-arginine (e.g., FITC-R4)

-

Cell line of interest (e.g., HeLa cells)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for sub-confluency at the time of the experiment. Culture overnight.[12]

-

Peptide Incubation: Wash cells with warm PBS. Add the fluorescently labeled R4 solution in serum-free medium to the cells at the desired concentration (e.g., 5-10 µM). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[11][12]

-

Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.[12]

-

Cell Harvesting: Detach the cells using Trypsin-EDTA.[13]

-

Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge. Resuspend the cell pellet in cold PBS.[13]

-

Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity of the cell population.[14]

Workflow for Flow Cytometry-Based Uptake Quantification

Caption: Workflow for quantifying R4 uptake using flow cytometry.

Visualization of Cellular Uptake by Confocal Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of the fluorescently labeled peptide.

Materials:

-

Fluorescently labeled tetra-arginine (e.g., FITC-R4)

-

Cell line of interest (e.g., HeLa cells)

-

Glass-bottom dishes or chamber slides

-

Complete culture medium

-

PBS

-

Paraformaldehyde (for fixation, if required, though live-cell imaging is preferred)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.[15]

-

Peptide Incubation: Similar to the flow cytometry protocol, incubate the cells with fluorescently labeled R4.

-

Washing: Gently wash the cells with PBS to remove extracellular peptide.

-

Imaging: Mount the dish on the stage of a confocal microscope and acquire images. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

-

Image Analysis: Analyze the images to determine the localization of the peptide (e.g., plasma membrane, endosomes, cytoplasm).

Workflow for Confocal Microscopy-Based Uptake Visualization

Caption: Workflow for visualizing R4 uptake via confocal microscopy.

Signaling Pathways and Cellular Responses

The direct signaling activity of tetra-arginine itself is not well-documented and is likely to be minimal due to its low internalization efficiency. For arginine-rich peptides, some cellular responses have been noted, such as the induction of actin rearrangement by R8, which is linked to macropinocytosis.[5] It is plausible that at higher, non-physiological concentrations, R4 could elicit some membrane perturbation, but specific signaling cascades are not a prominent feature of its mechanism of action. The primary biological significance of R4 lies in its role as a minimal structural unit for cell penetration, and any significant signaling events are more likely to be triggered by a conjugated cargo molecule. Some studies have shown that arginine and its metabolites can influence signaling pathways like mTOR and β-catenin, which are involved in cell proliferation and function; however, these effects are generally observed with free arginine at concentrations that are not typically reached during R4-mediated delivery.[16][17]

Proposed Interaction and Entry Pathways of Tetra-arginine

Caption: Proposed mechanisms of tetra-arginine cellular entry.

Conclusion and Future Directions

Tetra-arginine serves as a valuable model for dissecting the minimal requirements for cationic peptide-mediated cell entry. Its mechanism is primarily driven by an initial, reversible association with cell surface heparan sulfates, leading to a low-efficiency uptake predominantly through endocytic pathways. Direct translocation, a more prominent feature of longer arginine-rich peptides, plays a negligible role. The limited internalization of R4 underscores the critical importance of the number of arginine residues for efficient cell penetration.

Future research should focus on:

-

Precise quantification of the binding affinity of R4 to various types of heparan sulfates.

-

Detailed investigation into the specific endocytic pathways involved in R4 uptake using a broader range of inhibitors and genetic knockout models.

-

Exploring chemical modifications to the R4 backbone or side chains that could enhance its uptake efficiency without significantly increasing its length.

A comprehensive understanding of the structure-activity relationship of short arginine peptides will be instrumental in the rational design of more effective and minimally-sized drug delivery vectors.

References

- 1. researchgate.net [researchgate.net]

- 2. The stoichiometry of peptide-heparan sulfate binding as a determinant of uptake efficiency of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in the interaction of heparin with arginine and lysine and the importance of these basic amino acids in the binding of heparin to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04394A [pubs.rsc.org]

- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 7. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms [jstage.jst.go.jp]

- 8. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Guanidinium Groups in R4 Peptide-Mediated Cellular Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cellular translocation of therapeutic molecules represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs), a class of short peptides capable of traversing cellular membranes, have emerged as promising vectors for intracellular delivery. Among these, arginine-rich peptides, such as the tetra-arginine (R4) peptide, have garnered considerable attention. The positively charged guanidinium (B1211019) headgroup of the arginine residue is the principal determinant of the cell-penetrating properties of these peptides. This technical guide provides an in-depth analysis of the pivotal role of guanidinium groups in the cellular uptake of R4 peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

The Guanidinium Group: A Key Player in Membrane Translocation

The guanidinium group of arginine is a highly basic, planar, and resonance-stabilized cation that remains protonated over a wide physiological pH range.[1] This persistent positive charge is fundamental to its interaction with the negatively charged components of the cell surface, initiating the cascade of events leading to cellular entry.[2] The uptake of arginine-rich CPPs is critically dependent on the number and spatial arrangement of these guanidinium groups.[2] While longer oligoarginines like R8 and R16 generally exhibit higher uptake efficiency, R4 represents a minimal functional unit, the study of which provides fundamental insights into the core mechanisms of guanidinium-driven translocation.[3][4]

Mechanisms of R4 Peptide Uptake: A Dual Strategy

The cellular uptake of R4 and other arginine-rich peptides is not governed by a single mechanism but rather a combination of pathways, primarily direct translocation across the plasma membrane and endocytosis. The choice between these pathways is influenced by factors such as peptide concentration, cell type, and the nature of the cargo being delivered.[5]

Direct Translocation

At higher concentrations, arginine-rich peptides are thought to directly penetrate the cell membrane in an energy-independent manner.[1][6] This process is initiated by the multivalent electrostatic interactions between the guanidinium groups of the R4 peptide and negatively charged membrane components, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[5][7][8]

This interaction is proposed to induce transient membrane perturbations, leading to the formation of pores or inverted micelles that facilitate the passage of the peptide into the cytoplasm.[9] One proposed model suggests that the binding of multiple guanidinium groups to the membrane surface leads to a localized increase in positive charge, which can trigger membrane destabilization and peptide entry.

Endocytosis

At lower concentrations, endocytosis is the predominant pathway for the internalization of arginine-rich CPPs.[5][10] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in the uptake of oligoarginines, including:

-

Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).[3][11]

-

Clathrin-mediated endocytosis: A receptor-mediated pathway characterized by the formation of clathrin-coated pits.[12]

-

Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane rich in caveolin.[12]

The initial interaction with cell surface heparan sulfates is also a crucial step for initiating endocytic uptake.[7][13] The binding of multiple peptides can lead to the clustering of these proteoglycans, triggering the endocytic machinery.[8]

Quantitative Analysis of Oligoarginine Uptake

The efficiency of cellular uptake is directly correlated with the number of arginine residues. While R4 demonstrates cellular penetration, its efficiency is generally lower than that of its longer counterparts, R8 and R16.

| Peptide | Relative Cellular Uptake (Compared to R4) | Predominant Uptake Mechanism(s) at Low Concentrations | Reference |

| R4 | 1 (Baseline) | Limited internalization, some evidence of endocytosis | [3][4] |

| R8 | Significantly higher than R4 | Macropinocytosis, Direct Translocation | [3][14] |

| R16 | Higher than R8 | Macropinocytosis | [3] |

Table 1: Comparative cellular uptake of R4, R8, and R16 peptides. The relative uptake can vary depending on the cell line and experimental conditions.

Visualizing the Uptake Pathways

The following diagrams illustrate the key steps in the proposed mechanisms of R4 peptide uptake.

Caption: Proposed mechanisms of R4 peptide cellular uptake.

Experimental Protocols for Studying R4 Peptide Uptake

The following are generalized protocols for key experiments used to quantify and characterize the cellular uptake of R4 peptides.

Protocol 1: Quantification of R4 Peptide Uptake by Flow Cytometry

This protocol allows for the rapid, quantitative analysis of fluorescently labeled R4 peptide uptake in a cell population.[15][16][17]

Materials:

-

Fluorescently labeled R4 peptide (e.g., FITC-R4)

-

Target cells in suspension

-

Phosphate-buffered saline (PBS)

-

Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in PBS.

-

For suspension cells, count and aliquot the desired number of cells (e.g., 1 x 10^5 cells/tube).

-

-

Peptide Incubation:

-

Add the fluorescently labeled R4 peptide to the cell suspension at the desired concentration (e.g., 1-10 µM).

-

Include an untreated cell sample as a negative control.

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.

-

-

Resuspension:

-

Resuspend the final cell pellet in flow cytometry buffer.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer using the appropriate laser for excitation and emission filters for the chosen fluorophore.

-

Quantify the mean fluorescence intensity of the cell population.

-

Caption: Workflow for quantifying R4 peptide uptake by flow cytometry.

Protocol 2: Visualization of R4 Peptide Internalization by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of fluorescently labeled R4 peptides.[18][19][20]

Materials:

-

Fluorescently labeled R4 peptide (e.g., TAMRA-R4)

-

Target cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (4% in PBS) for fixation (optional)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Peptide Incubation:

-

Replace the culture medium with fresh medium containing the fluorescently labeled R4 peptide at the desired concentration.

-

Incubate for the desired time at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently wash the cells three times with PBS to remove extracellular peptide.

-

-

Live-Cell Imaging (Optional):

-

For live-cell imaging, add fresh medium and immediately proceed to microscopy.

-

-

Fixation and Mounting (Optional):

-